5-Cyclopentyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-Cyclopentyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and properties. It is a derivative of barbituric acid, featuring a cyclopentyl and a prop-2-enyl group attached to the diazinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione typically involves the reaction of barbituric acid with cyclopentyl and prop-2-enyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the cyclopentyl or prop-2-enyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Cyclopentyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Allyl-5-butyl-1,3-diazinane-2,4,6-trione: Similar in structure but with a butyl group instead of a cyclopentyl group.
5-Cyclohexyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione: Features a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
5-Cyclopentyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione is unique due to its specific combination of cyclopentyl and prop-2-enyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-cyclopentyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O3/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16/h2,8H,1,3-7H2,(H2,13,14,15,16,17) |
InChI Key |
CXYVVCRMMGRHDX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2CCCC2 |
Origin of Product |
United States |
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